molecular formula C18H22BrN3O2 B12239139 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine

5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B12239139
M. Wt: 392.3 g/mol
InChI Key: MREHDPTZQYCAQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyrimidines, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22BrN3O2

Molecular Weight

392.3 g/mol

IUPAC Name

5-bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine

InChI

InChI=1S/C18H22BrN3O2/c1-23-17-4-2-14(3-5-17)12-22-8-6-15(7-9-22)13-24-18-20-10-16(19)11-21-18/h2-5,10-11,15H,6-9,12-13H2,1H3

InChI Key

MREHDPTZQYCAQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=C(C=N3)Br

Origin of Product

United States

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